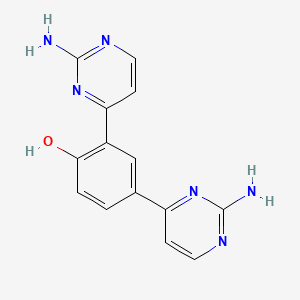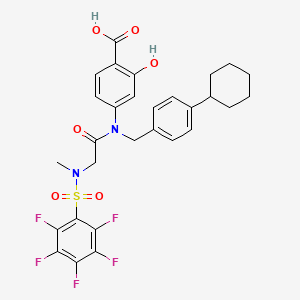
Ricolinostat
Descripción general
Descripción
Ricolinostat, also known as ACY-1215, is an orally bioavailable, specific inhibitor of histone deacetylase 6 (HDAC6) with potential antineoplastic activity . It selectively targets and binds to HDAC6, thereby disrupting the Hsp90 protein chaperone system through hyperacetylation of Hsp90 and preventing the subsequent aggresomal protein degradation . This leads to an accumulation of unfolded and misfolded ubiquitinated proteins and may eventually induce cancer cell apoptosis, and inhibition of cancer cell growth .
Molecular Structure Analysis
Ricolinostat has a molecular formula of C24H27N5O3 and a molecular weight of 433.5 g/mol . The IUPAC name is N-[7-(hydroxyamino)-7-oxoheptyl]-2-(N-phenylanilino)pyrimidine-5-carboxamide .Chemical Reactions Analysis
Ricolinostat has been found to bind significantly to multiple enzymes in addition to HDAC6, including both HDAC and non-HDAC targets . This suggests that Ricolinostat may have a broader range of interactions and potential effects within the cell than initially anticipated.Physical And Chemical Properties Analysis
Ricolinostat has a molecular formula of C24H27N5O3 and a molecular weight of 433.5 g/mol . More detailed physical and chemical properties such as solubility, stability, and melting point are not provided in the search results.Aplicaciones Científicas De Investigación
Cancer Immunotherapy
Ricolinostat has been studied for its potential to enhance the efficacy of immunotherapies. It has been shown to enhance STAT1 acetylation, which can block PD-L1 expression in colorectal cancer, thereby improving the immune system’s ability to target and destroy cancer cells .
Combination Therapy for Lymphoma
In preclinical studies, Ricolinostat has demonstrated effectiveness when used in combination with Bendamustine, an alkylating agent, in lymphoma cell lines. This combination has been shown to induce anti-proliferative and pro-apoptotic effects, suggesting a potential therapeutic strategy for non-Hodgkin’s lymphoma .
Inhibition of Tumor Growth
Ricolinostat may play a role in inhibiting tumor growth by promoting anti-tumor immunity. This has been observed in pathological analyses of mouse tumor tissue, indicating its potential in future tumor immunotherapy research .
Enhancement of Autophagy
Research indicates that Ricolinostat can trigger increased autophagy in certain cancer models. This process is essential for the degradation and recycling of cellular components, and its enhancement could be a valuable therapeutic approach in oncology .
Modulation of Protein Acetylation
HDAC6, the target of Ricolinostat, plays a significant role in the acetylation of non-histone proteins. By inhibiting HDAC6, Ricolinostat can modulate protein acetylation, which is a crucial post-translational modification affecting protein function and stability .
Synergistic Effects with Alkylating Agents
Studies have explored the synergistic effects of Ricolinostat with alkylating agents, which could offer new therapeutic strategies. The selective inhibition of HDAC6 by Ricolinostat results in tubulin hyperacetylation, which can enhance the efficacy of alkylating agents in cancer treatment .
Reduction of Chemoresistance
The ability of Ricolinostat to modulate acetylation processes can also contribute to reducing chemoresistance in cancer cells. By altering the acetylation status of key proteins, it may help to overcome resistance mechanisms that cancer cells develop against chemotherapy .
Potential in Neurodegenerative Diseases
While the primary focus of Ricolinostat research has been in oncology, its mechanism of action suggests potential applications in neurodegenerative diseases. HDAC6 is involved in the regulation of tau protein acetylation, which is implicated in diseases like Alzheimer’s. Therefore, Ricolinostat could be explored for its therapeutic potential in this area as well .
Mecanismo De Acción
Target of Action
Ricolinostat primarily targets Histone Deacetylase 6 (HDAC6), a microtubule-associated deacetylase that plays a significant role in axonal functioning in the nervous system . By selectively binding to HDAC6, Ricolinostat disrupts the Heat Shock Protein 90 (Hsp90) protein chaperone system, thereby preventing the subsequent aggresomal protein degradation .
Mode of Action
Ricolinostat’s interaction with its target, HDAC6, results in the hyperacetylation of Hsp90 . This disruption of the Hsp90 protein chaperone system prevents the degradation of aggresomal proteins, which are proteins that have been marked for degradation . This action can lead to an accumulation of these proteins, which can have various effects on the cell, including the induction of cell death in cancer cells .
Biochemical Pathways
Ricolinostat affects several biochemical pathways. It has been shown to inhibit the aggresome/autophagy pathway of protein degradation, which is believed to play a role in mediating resistance to proteasome inhibition . Additionally, Ricolinostat has been found to affect the caspases, PI3K/Akt, Bcl-2 pathways, ER stress and Unfolded Protein Response (UPR) pathways .
Result of Action
Ricolinostat’s action results in several molecular and cellular effects. It has been shown to reduce cell viability in a dose-dependent manner . Additionally, it has been found to induce apoptosis, or programmed cell death, in lymphoma cells . In animal models of chemotherapy-induced neuropathy, Ricolinostat has been shown to reduce pain and numbness, restore nerve function, promote nerves to grow back into the skin, and exert long-lasting effects .
Action Environment
The action, efficacy, and stability of Ricolinostat can be influenced by various environmental factors. For instance, the presence of the bone marrow microenvironment has been shown to synergistically enhance the anti-proliferative and pro-apoptotic effects of Ricolinostat in lymphoma cells . .
Safety and Hazards
Propiedades
IUPAC Name |
N-[7-(hydroxyamino)-7-oxoheptyl]-2-(N-phenylanilino)pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c30-22(28-32)15-9-1-2-10-16-25-23(31)19-17-26-24(27-18-19)29(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-8,11-14,17-18,32H,1-2,9-10,15-16H2,(H,25,31)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZYDVAGYRLSKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157148 | |
| Record name | Ricolinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1316214-52-4 | |
| Record name | Ricolinostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316214524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ricolinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12376 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ricolinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RICOLINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKT909C62B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B612094.png)
![[4-[[4-(Ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone](/img/structure/B612097.png)
![2-N-[5-chloro-1-[(3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine](/img/structure/B612098.png)





![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B612107.png)
